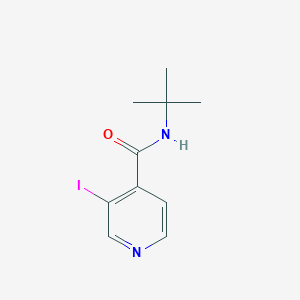

N-tert-butyl-3-iodopyridine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

331969-21-2 |

|---|---|

Molecular Formula |

C10H13IN2O |

Molecular Weight |

304.13 g/mol |

IUPAC Name |

N-tert-butyl-3-iodopyridine-4-carboxamide |

InChI |

InChI=1S/C10H13IN2O/c1-10(2,3)13-9(14)7-4-5-12-6-8(7)11/h4-6H,1-3H3,(H,13,14) |

InChI Key |

SCGDHGAWTIPMDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(C=NC=C1)I |

Origin of Product |

United States |

Contextualization of Pyridine Carboxamide Scaffolds in Modern Organic Synthesis

The pyridine (B92270) ring is a fundamental nitrogen-containing heterocycle that is ubiquitous in nature, found in essential molecules like vitamins and alkaloids. nih.gov In the realm of synthetic organic chemistry, the pyridine scaffold is highly valued, particularly when functionalized with a carboxamide group. These pyridine carboxamide structures are considered "privileged scaffolds" in medicinal chemistry and drug discovery. researchgate.netresearchgate.net Their prevalence stems from a combination of favorable properties: the pyridine nucleus can improve the solubility and bioavailability of molecules, while the carboxamide group offers a versatile point for hydrogen bonding and further chemical modification. nih.govresearchgate.net

Researchers actively explore novel synthetic routes to pyridine derivatives because of their diverse applications in pharmaceuticals, agrochemicals, and functional materials. nih.gov The pyridine carboxamide core is a key component in compounds developed for a wide range of therapeutic areas. For example, certain derivatives have shown potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. asm.org The structure-activity relationship (SAR) of these scaffolds is a major area of investigation, where chemists systematically alter substituents on the pyridine ring and the amide nitrogen to optimize biological activity. asm.orgnih.gov

The inherent chemical properties of the pyridine carboxamide framework, such as its ability to act as a bioisostere for other functional groups and its capacity for forming stable complexes, make it a cornerstone in the design of new molecular entities. nih.gov

Significance of Halogenated Pyridine Derivatives in Chemical Methodology Development

The introduction of a halogen atom onto a pyridine (B92270) ring dramatically enhances its synthetic utility, transforming it into a versatile building block. nih.gov Halopyridines, particularly iodinated pyridines, are crucial intermediates for constructing more complex molecules through a variety of cross-coupling reactions. The carbon-halogen bond serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. nih.gov

However, the synthesis of halogenated pyridines is not always straightforward. Pyridine is an electron-deficient aromatic system, which makes it less reactive towards typical electrophilic aromatic substitution reactions compared to benzene. nih.govyoutube.com Consequently, these reactions often require harsh conditions, which can limit their applicability. nih.gov This challenge has spurred significant research into developing novel and selective halogenation methods for pyridines. researchgate.netresearchgate.net

Recent advancements have focused on strategies that allow for regioselective halogenation under milder conditions, including methods for late-stage functionalization, where a halogen is introduced into a complex molecule in one of the final synthetic steps. researchgate.netresearchgate.net The 3-iodo substitution pattern, as seen in N-tert-butyl-3-iodopyridine-4-carboxamide, is of particular interest, as direct C-H functionalization at the 3-position of the pyridine ring has been a long-standing synthetic challenge. researchgate.net The development of methods to access such structures is crucial for expanding the chemical space available for drug discovery and materials science. researchgate.net

Overview of N Tert Butyl 3 Iodopyridine 4 Carboxamide As a Subject of Academic Inquiry

N-tert-butyl-3-iodopyridine-4-carboxamide emerges as a molecule of interest primarily as a synthetic intermediate rather than an end-product. Its structure combines the three key features discussed above: the biologically relevant pyridine (B92270) carboxamide scaffold, a synthetically versatile iodine atom, and a sterically demanding tert-butyl group on the amide nitrogen.

Academic inquiry into a compound like this is driven by its potential as a building block. The 3-iodo-4-carboxamide substitution pattern makes it a valuable precursor for creating libraries of complex pyridine derivatives. The iodine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce new substituents at the 3-position. Simultaneously, the tert-butyl group provides steric bulk, which can influence the molecule's conformation and its interactions with biological targets or catalysts. It can also serve as a protecting group that can be removed under specific conditions to reveal a primary amide.

The compound's value lies in its modular design, allowing researchers to explore structure-activity relationships systematically. By using the iodine as a reactive site, a multitude of different chemical groups can be introduced, leading to the rapid generation of diverse molecular architectures built upon the core pyridine carboxamide frame.

Scope of Research Focus: Synthetic Strategies, Reactivity, Structural Elucidation, and Theoretical Foundations

Retrosynthetic Analysis and Key Disconnection Points for this compound

A retrosynthetic analysis of this compound identifies two primary disconnection points that simplify the molecule into readily available or easily synthesizable precursors. The most logical strategic bond cleavages are the C-I bond at the 3-position and the C-N bond of the carboxamide group.

The primary disconnection is at the C-I bond, which simplifies the target molecule to N-tert-butyl-pyridine-4-carboxamide. This disconnection is strategically sound as the introduction of a halogen at a specific position on a pyridine ring is a common transformation. The second key disconnection is the amide bond, which breaks down N-tert-butyl-pyridine-4-carboxamide into pyridine-4-carboxylic acid (isonicotinic acid) and tert-butylamine (B42293). Both of these are commercially available and serve as fundamental building blocks.

An alternative retrosynthetic approach could involve the initial synthesis of a 3-iodopyridine-4-carboxylic acid intermediate, followed by amidation with tert-butylamine. This pathway hinges on the successful regioselective iodination of a pyridine-4-carboxylic acid derivative.

| Disconnection | Synthons | Reagents |

| C(3)-I Bond | 3-lithiated N-tert-butyl-pyridine-4-carboxamide + I⁺ | N-tert-butyl-pyridine-4-carboxamide + Organolithium reagent, followed by an iodine source (e.g., I₂) |

| C(4)-C(O)N Bond | Pyridine-4-carbonyl cation + tert-butylamide anion | Pyridine-4-carboxylic acid chloride + tert-butylamine |

Classical and Modern Synthetic Routes to the Core Pyridine-4-carboxamide Skeleton

Formation of the Pyridine Ring System

The pyridine ring, a fundamental heterocyclic scaffold, can be synthesized through various classical methods. One of the most established is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia donor. While versatile, this method often requires subsequent modifications to achieve the desired substitution pattern of pyridine-4-carboxylic acid.

A more direct route to the pyridine-4-carboxylic acid core starts from commercially available precursors such as 4-methylpyridine (B42270) (γ-picoline). Oxidation of 4-methylpyridine yields isonicotinic acid, a key intermediate. wikipedia.org

| Starting Material | Oxidizing Agent | Product | Reference |

| 4-Methylpyridine | Potassium permanganate (B83412) (KMnO₄) | Isonicotinic acid | wikipedia.org |

| 4-Methylpyridine | Nitric acid (HNO₃) | Isonicotinic acid | wikipedia.org |

Introduction of the Carboxamide Moiety

With isonicotinic acid in hand, the introduction of the N-tert-butyl-carboxamide group is typically achieved through a two-step process. First, the carboxylic acid is activated, most commonly by conversion to its acid chloride. This is usually accomplished by reacting isonicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting isonicotinoyl chloride is then reacted with tert-butylamine in the presence of a base to neutralize the hydrochloric acid byproduct, yielding N-tert-butyl-pyridine-4-carboxamide. This amidation reaction is generally efficient and high-yielding.

Regioselective Introduction of the Iodine Substituent at C-3

The final and most crucial step in the synthesis of this compound is the regioselective introduction of the iodine atom at the C-3 position of the pyridine ring. This requires overcoming the inherent reactivity patterns of the pyridine nucleus, which typically favor electrophilic substitution at the C-2, C-4, and C-6 positions.

Direct Iodination Strategies

Direct electrophilic iodination of N-tert-butyl-pyridine-4-carboxamide is challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the electron-withdrawing carboxamide group. nih.gov Standard iodinating agents such as molecular iodine (I₂) often require harsh conditions and may lead to a mixture of products or no reaction at all. nih.gov More reactive iodinating species, sometimes generated in situ, can be employed, but regioselectivity remains a significant hurdle. researchgate.netrsc.org

Decarboxylative iodination presents an alternative pathway. This method would involve the synthesis of a pyridine-3,4-dicarboxylic acid derivative, followed by selective decarboxylation at the 4-position after the introduction of iodine. However, this approach is less direct and may involve more synthetic steps. nih.gov

Directed Metalation and Halogenation Approaches

Directed ortho-metalation (DoM) is a powerful and highly regioselective strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.orgsemanticscholar.org In the case of N-tert-butyl-pyridine-4-carboxamide, the carboxamide group can act as a directing metalation group (DMG). wikipedia.orgsemanticscholar.orgresearchgate.net

The synthesis proceeds by treating N-tert-butyl-pyridine-4-carboxamide with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), at low temperatures. The lithium coordinates to the oxygen and nitrogen atoms of the amide, facilitating the deprotonation of the adjacent C-3 position of the pyridine ring. This generates a lithiated intermediate in a highly regioselective manner.

This lithiated species is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to afford the final product, this compound. This method offers excellent control over the position of iodination, making it a preferred route for the synthesis of this specific compound.

| Step | Reagents | Intermediate/Product | Key Feature |

| Directed Metalation | N-tert-butyl-pyridine-4-carboxamide, sec-BuLi, TMEDA, THF, -78 °C | 3-Lithio-N-tert-butyl-pyridine-4-carboxamide | High regioselectivity due to the directing effect of the carboxamide group. |

| Iodination | 3-Lithio-N-tert-butyl-pyridine-4-carboxamide, I₂ | This compound | Efficient trapping of the organolithium intermediate. |

Incorporation of the N-tert-butyl Moiety

The introduction of the N-tert-butyl group is a critical step in the synthesis, forming the carboxamide linkage that defines the final product. This transformation is typically achieved through amidation reactions involving a suitable amine precursor.

The most direct and common method for synthesizing this compound is the reaction between 3-iodopyridine-4-carboxylic acid (or its activated derivative) and the primary amine precursor, tert-butylamine. This nucleophilic acyl substitution reaction forms the stable amide bond.

To facilitate this reaction, the carboxylic acid is often activated to increase its electrophilicity, as direct reaction with an amine requires high temperatures and can result in low yields. Common methods for activating the carboxylic acid include:

Conversion to an Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-iodoisonicotinoyl chloride readily reacts with tert-butylamine, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

Use of Coupling Agents: A wide array of peptide coupling agents can be employed to facilitate amide bond formation directly from the carboxylic acid and amine. These reagents form a highly reactive activated intermediate in situ. This approach is often preferred due to its mild reaction conditions and high yields.

The choice of coupling agent can be critical for optimizing the reaction. A selection of commonly used coupling agents and their typical reaction conditions are presented below.

| Coupling Agent | Abbreviation | Typical Solvent(s) | Typical Base |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | HOBt, DMAP |

| Dicyclohexylcarbodiimide | DCC | Dichloromethane (DCM) | HOBt, DMAP |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Dimethylformamide (DMF) | Diisopropylethylamine (DIPEA) |

| (Hydroxyimino)cyanoacetic acid ethyl ester | Oxyma | Dimethylformamide (DMF) | Diisopropylethylamine (DIPEA) |

This interactive table outlines common coupling agents used in amidation reactions. The selection of the appropriate agent and conditions depends on the specific substrates and desired outcomes.

In the direct synthesis of this compound from 3-iodopyridine-4-carboxylic acid and tert-butylamine, protection of the amine functionality is not necessary as it is one of the primary reactants. However, in more complex synthetic routes where the amine might be part of a multifunctional precursor molecule, protecting group strategies become essential to ensure chemoselectivity.

The most common protecting group for amines is the tert-butoxycarbonyl (Boc) group. google.comresearchgate.net The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. google.com It effectively renders the amine non-nucleophilic and non-basic, preventing it from participating in unwanted side reactions.

Key features of the Boc protecting group include:

Stability: It is stable to a wide range of reaction conditions, including those involving most nucleophiles and bases.

Cleavage: The Boc group is easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in an organic solvent. google.com The byproducts of deprotection are volatile (isobutene and carbon dioxide), which simplifies purification. google.com

This acid-lability makes the Boc group "orthogonal" to other protecting groups that are removed under different conditions (e.g., the base-labile Fmoc group or groups removed by hydrogenolysis), which is a crucial concept in multi-step synthesis.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and side-product formation. Key parameters for optimization include the choice of solvent, temperature, base, and the specific coupling agent used.

A hypothetical optimization study for the coupling of 3-iodopyridine-4-carboxylic acid and tert-butylamine using a carbodiimide (B86325) coupling agent is presented below.

| Entry | Coupling Agent | Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | EDC | None | Triethylamine | DCM | 25 | 12 | 65 |

| 2 | EDC | HOBt | Triethylamine | DCM | 25 | 12 | 85 |

| 3 | EDC | HOBt | DIPEA | DMF | 25 | 12 | 92 |

| 4 | DCC | HOBt | DIPEA | DMF | 0 to 25 | 12 | 89 |

| 5 | EDC | HOBt | DIPEA | DMF | 40 | 6 | 90 |

This interactive table illustrates a potential optimization pathway. The use of an additive like HOBt (Hydroxybenzotriazole) is known to suppress side reactions and improve yields. Changing the solvent from DCM to a more polar solvent like DMF can improve solubility and reaction rates. The choice of base and temperature also significantly impacts the outcome.

The results suggest that using EDC with the HOBt additive in DMF with DIPEA as the base at room temperature provides the highest yield. Further optimization could involve fine-tuning the reaction time and temperature.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. Key considerations include improving atom economy, using safer solvents, and exploring catalytic methods.

Atom Economy: Direct amidation reactions promoted by catalytic amounts of a coupling agent are generally preferable to the acyl halide route, which generates stoichiometric amounts of waste salts. The ideal reaction would be a direct thermal or catalytic condensation of the carboxylic acid and amine where the only byproduct is water, achieving maximum atom economy.

Safer Solvents: Traditional solvents like dichloromethane (DCM) and dimethylformamide (DMF) are effective but pose environmental and health risks. Research into greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water-based systems is an active area of interest for amide synthesis. Recent studies have demonstrated electrochemical methods for synthesizing pyridine carboxamides in aqueous media, offering a significant improvement in sustainability.

By considering these principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also more environmentally sustainable.

In-depth Spectroscopic Analysis of this compound Unattainable Due to Lack of Publicly Available Data

A comprehensive and detailed article on the advanced spectroscopic and structural elucidation of the chemical compound this compound, as per the specified outline, cannot be generated at this time. Extensive searches of scholarly databases and scientific literature have revealed a significant lack of publicly available experimental data for this specific molecule.

The requested article structure necessitates a thorough examination of various spectroscopic analyses, including high-resolution nuclear magnetic resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and mass spectrometry (HRMS, MS/MS). This includes detailed data and interpretation for:

¹H and ¹³C NMR for structural assignment.

Two-dimensional NMR techniques (COSY, HSQC, HMBC) for establishing connectivity.

Specialized NMR studies such as ¹⁵N and Solid-State NMR.

Functional group and conformational analysis via FT-IR and Raman spectroscopy.

Molecular formula confirmation and fragmentation analysis through mass spectrometry.

Generating an article without verifiable, specific data would require speculation and fabrication, which would compromise the scientific accuracy and integrity of the content. Therefore, until such time as the detailed spectroscopic characterization of this compound is published and made publicly accessible, the creation of the requested authoritative article is not feasible.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Purity (If chiral derivatives are synthesized)

No information on the synthesis of chiral derivatives of this compound was found. Consequently, no data on chiroptical spectroscopy, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), is available to assess stereochemical purity.

Reactivity at the Iodinated Position (C-3)

The presence of an iodine atom at the C-3 position of the pyridine ring is the primary driver for a range of functionalization reactions. The carbon-iodine bond is relatively weak and susceptible to cleavage, making it an excellent leaving group in several reaction types, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and radical reactions. fiveable.menih.gov

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The reactivity of aryl iodides in these transformations is generally higher than that of the corresponding bromides or chlorides. wikipedia.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C-3 position of the pyridine ring and a terminal alkyne. wikipedia.orgmdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. mdpi.comnih.gov The mild reaction conditions make it a valuable tool for the synthesis of complex molecules. wikipedia.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with a copper acetylide and reductive elimination to yield the coupled product.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the 3-iodopyridine (B74083) derivative with an organoboron compound, such as a boronic acid or ester. nih.govresearchgate.net This reaction is widely used for the formation of biaryl structures. The catalytic cycle involves the oxidative addition of palladium(0) to the C-I bond, followed by transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org It is a highly versatile method for synthesizing aryl amines. nih.govwikipedia.org The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines, including primary and secondary amines, with aryl halides. wikipedia.orgorganic-chemistry.orgnih.gov The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts & Reagents |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base |

| Suzuki-Miyaura | Organoboron Reagent | C(sp²)–C(sp²) | Pd complex (e.g., Pd(OAc)₂), Phosphine ligand, Base (e.g., K₂CO₃) |

| Buchwald-Hartwig | Amine (Primary/Secondary) | C(sp²)–N | Pd complex (e.g., Pd₂(dba)₃), Phosphine ligand, Strong base (e.g., NaOtBu) |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further enhanced by the electron-withdrawing nature of the carboxamide group at the C-4 position. These factors make the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom and activated by electron-withdrawing groups. fiveable.menih.gov

In this specific molecule, the iodine at C-3 is a good leaving group. fiveable.me Nucleophilic aromatic substitution (SNAr) can occur when a strong nucleophile attacks the C-3 carbon, leading to the displacement of the iodide ion. fiveable.mesci-hub.se The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the electron-withdrawing groups that can delocalize the negative charge. fiveable.meresearchgate.net While SNAr reactions are common on pyridine rings, the success and rate of the reaction with this compound would depend on the strength of the incoming nucleophile and the reaction conditions. sci-hub.seyoutube.comnih.gov

Radical Reactions Involving the C-I Bond

The carbon-iodine bond in aryl iodides is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage to form an aryl radical. fiveable.menih.gov This can be initiated by heat, light, or a radical initiator. libretexts.org The resulting 4-(N-tert-butylcarboxamido)pyridin-3-yl radical is a reactive intermediate that can participate in a variety of subsequent reactions. acs.orgchemrxiv.org

For instance, these radical intermediates can be trapped by hydrogen atom donors in reduction reactions or participate in cyclization reactions if a suitable radical acceptor is present elsewhere in the molecule. acs.org They can also be involved in radical-mediated coupling processes. researchgate.net The generation of aryl radicals from aryl iodides is a key step in certain metal-catalyzed reactions that may proceed, at least in part, through a radical mechanism rather than a purely ionic one. chemrxiv.org

Reactions Involving the Carboxamide Moiety

The N-tert-butyl-4-carboxamide group offers another site for chemical modification, although it is generally less reactive than the C-I bond. Reactions at this position typically involve the cleavage or transformation of the amide bond itself.

Hydrolysis and Amidation Reactions

Hydrolysis: The amide bond in this compound can be hydrolyzed to the corresponding carboxylic acid (3-iodopyridine-4-carboxylic acid) and tert-butylamine. This reaction typically requires harsh conditions, such as prolonged heating in the presence of strong acid or base, due to the resonance stability of the amide bond. acs.org The bulky N-tert-butyl group may also provide some steric hindrance to the attack of a nucleophile at the carbonyl carbon. Cleavage of the N-tert-butyl group specifically can also be achieved under acidic conditions, for instance, using trifluoroacetic acid. acs.org

Amidation (Transamidation): Transamidation, the exchange of the amine portion of an amide, is a challenging transformation due to the low reactivity of the amide bond. rsc.org For this compound, this would involve reacting it with a different amine to displace tert-butylamine. Such reactions often require activation of the amide carbonyl, for example, by conversion to an N-nitrosamide intermediate, or the use of metal catalysts under specific conditions. rsc.org Direct catalytic amidation between a carboxylic acid and an amine is a more common synthetic route. rsc.org

Functional Group Transformations of the Amide

The carboxamide moiety can be converted into other functional groups, although this may require reagents that could also react with the iodopyridine ring.

Reduction to Amines: The amide can be reduced to the corresponding amine, (3-iodopyridin-4-yl)-N-tert-butylmethanamine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Care must be taken as such strong hydrides could potentially also reduce the pyridine ring or react with the C-I bond.

Dehydration to Nitriles: Secondary amides can be dehydrated to form nitriles. In the case of this compound, this transformation is not directly applicable as it is an N-substituted amide. However, if the amide were primary, reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) could be used. The transformation of a tert-butyl amide directing group into a nitrile has been reported in the context of C-H bond functionalization, suggesting such conversions are chemically feasible under specific catalytic conditions. researchgate.net

Table 2: Potential Reactions of the Carboxamide Moiety

| Reaction Type | Product Functional Group | Typical Reagents |

|---|---|---|

| Hydrolysis | Carboxylic Acid | H₃O⁺ or OH⁻, heat |

| Reduction | Amine | LiAlH₄ |

| Transamidation | New Amide | Amine, Catalyst/Activating Agent |

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for electrophilic attack and coordination to metal centers.

The nitrogen atom of the pyridine ring is susceptible to both oxidation and alkylation. N-oxidation, typically carried out with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding pyridine-N-oxide. The electronic nature of the substituents on the pyridine ring influences the rate and feasibility of this reaction. The presence of the electron-withdrawing iodine and carboxamide groups is expected to decrease the electron density on the nitrogen, making it less nucleophilic and thus less reactive towards oxidation compared to unsubstituted pyridine.

N-alkylation involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a quaternary pyridinium (B92312) salt. Similar to N-oxidation, the reactivity of the nitrogen is attenuated by the electron-withdrawing substituents. However, under appropriate conditions with a reactive alkylating agent, N-alkylation is a feasible transformation.

Table 1: Predicted Reactivity in N-Oxidation and N-Alkylation

| Reaction | Reagent | Predicted Product | Relative Reactivity |

|---|---|---|---|

| N-Oxidation | m-CPBA | This compound-N-oxide | Lower than pyridine |

| N-Alkylation | Methyl Iodide | 1-methyl-N-tert-butyl-3-iodopyridine-4-carboxamidium iodide | Lower than pyridine |

The pyridine nitrogen can act as a ligand, coordinating to a variety of metal centers. The formation of such coordination complexes is a fundamental aspect of pyridine chemistry. The coordination ability of this compound would be influenced by both electronic and steric factors. The electron-withdrawing groups would reduce the Lewis basicity of the nitrogen atom, potentially leading to weaker coordination bonds compared to more electron-rich pyridines. Furthermore, the bulky tert-butyl group and the adjacent iodine atom could sterically hinder the approach of a metal center to the nitrogen atom. Despite these factors, coordination to various transition metals is still anticipated, potentially leading to complexes with interesting structural and catalytic properties. The amide functionality could also participate in coordination, possibly leading to bidentate chelation, although this is less common for pyridine-4-carboxamides.

Influence of the tert-Butyl Group on Reactivity and Selectivity

The most prominent effect of the tert-butyl group is steric hindrance. This bulky group can impede the approach of reagents to the amide functionality and the adjacent pyridine ring. For instance, in reactions involving the amide group, such as hydrolysis or reduction, the steric bulk of the tert-butyl group would be expected to decrease the reaction rate compared to a less hindered amide. Similarly, for reactions occurring at the 3- or 5-positions of the pyridine ring, the tert-butyl group could influence the regioselectivity by sterically shielding the 5-position to some extent, directing incoming reagents to the 3-position if other factors are equal.

Elucidation of Reaction Mechanisms

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-iodine bond of the pyridine ring to form a palladium(II) intermediate.

Transmetalation (for Suzuki coupling) or Carbopalladation (for Heck coupling): In a Suzuki coupling, a boronic acid derivative would transfer its organic group to the palladium center. In a Heck reaction, the alkene substrate would insert into the palladium-carbon bond.

Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium(0) catalyst.

The rates and efficiencies of these steps would be influenced by the electronic and steric properties of the this compound substrate. The electron-deficient nature of the pyridine ring would likely favor the initial oxidative addition step.

Table 2: Proposed Mechanistic Steps for a Suzuki Coupling Reaction

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Oxidative Addition of Pd(0) to the C-I bond | 3-(N-tert-butyl-4-carboxamido)pyridyl-Pd(II)-I complex |

| 2 | Transmetalation with an organoboron reagent | 3-(N-tert-butyl-4-carboxamido)pyridyl-Pd(II)-R complex |

| 3 | Reductive Elimination of the coupled product | Coupled biaryl product and regenerated Pd(0) |

Kinetic Studies of this compound Transformations

Kinetic studies are fundamental to understanding the reaction mechanisms, transition states, and the factors that influence the rate of chemical transformations of this compound. While specific kinetic data for this exact molecule is not extensively available in the public domain, we can infer its likely kinetic behavior from studies on analogous compounds, such as other N-substituted pyridine carboxamides and halopyridines.

One of the primary reactions of interest for this molecule is the palladium-catalyzed cross-coupling of the 3-iodo substituent. nih.govlibretexts.org These reactions, which include well-known transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are cornerstones of modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. libretexts.orgresearchgate.net The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

A kinetic analysis of such a cross-coupling reaction would typically involve monitoring the disappearance of the starting material (this compound) and the appearance of the product over time under various reaction conditions. This allows for the determination of the reaction order with respect to each component (the pyridine substrate, the coupling partner, the palladium catalyst, and any ligands or bases).

For instance, in a hypothetical Suzuki-Miyaura coupling reaction, the rate law might be determined to be:

Rate = k[this compound]^a [Organoboron reagent]^b [Palladium catalyst]^c

where 'k' is the rate constant, and 'a', 'b', and 'c' are the reaction orders for each species. Determining these orders provides insight into the rate-determining step of the catalytic cycle. For many palladium-catalyzed cross-couplings, the oxidative addition of the aryl halide to the palladium(0) complex is the rate-determining step. nih.gov The reactivity of the C-I bond, being the weakest of the carbon-halogen bonds, generally leads to faster rates of oxidative addition compared to C-Br or C-Cl bonds. libretexts.org

The electronic and steric properties of the this compound would also influence the reaction kinetics. The electron-deficient nature of the pyridine ring can accelerate the oxidative addition step. Conversely, the bulky tert-butyl group could sterically hinder the approach of the catalyst or other reagents, potentially slowing down the reaction rate compared to less hindered analogues.

Another potential transformation amenable to kinetic studies is the hydrolysis of the amide bond. The hydrolysis of N-substituted amides can be catalyzed by acid or base. researchgate.net Kinetic studies on the hydrolysis of similar N-substituted amides have shown that the reaction rate is sensitive to the steric hindrance around the carbonyl group. researchgate.net The bulky tert-butyl group in this compound would likely result in a slower rate of hydrolysis compared to, for example, an N-methyl or unsubstituted amide, due to steric hindrance impeding the approach of the nucleophile (water or hydroxide (B78521) ion) to the carbonyl carbon.

To illustrate the type of data obtained from kinetic studies, the following interactive table presents hypothetical data for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic organoboron reagent.

| Experiment | Initial [this compound] (M) | Initial [Organoboron Reagent] (M) | Initial [Pd Catalyst] (mM) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.0 | 1.5 x 10-5 |

| 2 | 0.20 | 0.10 | 1.0 | 3.0 x 10-5 |

| 3 | 0.10 | 0.20 | 1.0 | 1.5 x 10-5 |

| 4 | 0.10 | 0.10 | 2.0 | 6.0 x 10-5 |

This table contains hypothetical data for illustrative purposes.

From this hypothetical data, one could infer that the reaction is first order with respect to this compound and the palladium catalyst, and zero order with respect to the organoboron reagent, suggesting that the oxidative addition is the rate-determining step.

Isotopic Labeling Experiments for Mechanistic Pathway Determination

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed reaction mechanisms. researchgate.netresearchgate.net By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D), researchers can follow the labeled atom's position in the products and intermediates. youtube.com

For this compound, isotopic labeling could be employed to elucidate the mechanisms of various transformations. For instance, in the study of nucleophilic aromatic substitution (SNAr) reactions at the pyridine ring, one could synthesize the starting material with a ¹⁵N-labeled pyridine ring. Analysis of the products by mass spectrometry or NMR spectroscopy would reveal whether the nitrogen atom remains in the pyridine ring or is involved in any rearrangement or exchange processes. Recent studies have highlighted innovative methods for ¹⁵N-labeling of pyridines, which could be applicable here. nih.gov

Another area where isotopic labeling would be invaluable is in understanding the mechanism of the hydrolysis of the carboxamide group. By conducting the hydrolysis in H₂¹⁸O (water enriched with the ¹⁸O isotope), the source of the oxygen atom in the resulting carboxylic acid can be determined. If the reaction proceeds through a standard nucleophilic acyl substitution mechanism, the ¹⁸O from the water will be incorporated into the carboxylic acid product. This would be confirmed by mass spectrometry, where the product would show a molecular ion peak two mass units higher than the product formed in normal water.

To illustrate how data from an isotopic labeling experiment might be presented, consider the following hypothetical results for the hydrolysis of this compound in H₂¹⁸O.

| Reactant/Product | Hydrolysis Medium | Expected m/z | Observed m/z | Conclusion |

|---|---|---|---|---|

| This compound | - | 318.0 | 318.0 | Starting Material |

| 3-Iodopyridine-4-carboxylic acid | H₂¹⁶O | 248.9 | 248.9 | Unlabeled Product |

| 3-Iodopyridine-4-carboxylic acid | H₂¹⁸O | 250.9 | 250.9 | ¹⁸O Incorporated |

This table contains hypothetical data for illustrative purposes.

The observation of the molecular ion peak at m/z 250.9 for the product formed in H₂¹⁸O would strongly support a mechanism where the oxygen atom from the water molecule acts as the nucleophile, attacking the carbonyl carbon of the amide.

Furthermore, deuterium (B1214612) (²H) labeling can be used to probe for the involvement of C-H bond cleavage in the rate-determining step of a reaction, a phenomenon known as the kinetic isotope effect (KIE). While less likely to be a primary focus for the main reactive sites of this compound, it could be relevant in studying more subtle aspects of its reactivity, such as ortho-metalation reactions directed by the carboxamide group.

Computational and Theoretical Studies on N Tert Butyl 3 Iodopyridine 4 Carboxamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and NMR Chemical Shift Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For N-tert-butyl-3-iodopyridine-4-carboxamide, a DFT approach, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to perform geometry optimization to find the molecule's lowest energy conformation. This process yields key data on bond lengths, bond angles, and dihedral angles.

Following optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used within the DFT framework to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for experimental structure verification.

Ab Initio Methods for High-Level Electronic Structure and Thermochemical Analysis

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for calculating electronic structure and thermochemical properties. Techniques such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide highly accurate electronic energies. These calculations are essential for determining precise thermochemical data, including the enthalpy of formation, Gibbs free energy, and entropy of this compound.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the bulky tert-butyl group and the rotatable amide bond suggests that this compound may exist in multiple conformations. A thorough conformational analysis would be necessary to identify the most stable conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations could further elucidate the dynamic behavior of the molecule over time in different environments (e.g., in solution). MD simulations provide insights into how the molecule flexes, rotates, and interacts with its surroundings, offering a more complete picture of its behavior than static quantum chemical calculations alone.

Prediction of Reactivity and Reaction Pathways

Computational methods are powerful tools for predicting a molecule's reactivity. Analysis of the frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack. Furthermore, transition state analysis for potential reactions involving this compound would be performed to calculate activation energies and determine reaction mechanisms and kinetics.

Studies on Intermolecular Interactions

The structure of this compound, featuring a halogen atom, a pyridine (B92270) ring, and an amide group, suggests a capacity for significant intermolecular interactions.

Halogen Bonding and its Role in Supramolecular Assembly

The iodine atom at the 3-position of the pyridine ring is a potential halogen bond donor. mdpi.comresearchgate.net Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. chemrxiv.orgchemrxiv.org In the case of this compound, this iodine could form halogen bonds with Lewis bases, such as the nitrogen or oxygen atoms of neighboring molecules, influencing its crystal packing and supramolecular assembly. mdpi.com Computational studies, including molecular electrostatic potential (MEP) surface calculations, would be critical to visualize the σ-hole on the iodine atom and predict the strength and geometry of potential halogen bonds.

Hydrogen Bonding and π-π Stacking Interactions

Non-covalent interactions such as hydrogen bonding and π-π stacking are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. For this compound, these interactions would be predicated on its distinct structural features: a pyridine ring, a carboxamide linkage, and a bulky tert-butyl group.

Hydrogen Bonding: The this compound molecule possesses both hydrogen bond donors and acceptors. The amide group (-CONH-) is a classic site for hydrogen bonding, with the nitrogen atom acting as a proton donor and the carbonyl oxygen serving as a proton acceptor. The nitrogen atom of the pyridine ring can also function as a hydrogen bond acceptor. In a crystalline state or in solution, these sites could lead to the formation of intermolecular hydrogen bonds, influencing the compound's physical properties like melting point and solubility. Intramolecular hydrogen bonds are less likely given the molecule's geometry.

π-π Stacking Interactions: The pyridine ring of this compound is an aromatic system capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the solid state, these interactions can dictate the packing of molecules in the crystal lattice. The presence of the iodine atom, an electron-withdrawing substituent, can modulate the electron density of the pyridine ring, thereby influencing the nature and strength of these π-π stacking interactions.

A hypothetical data table for potential intermolecular interactions is presented below. It is important to note that these are illustrative values and would require experimental or computational verification.

| Interaction Type | Donor Atom/Group | Acceptor Atom/Group | Potential Distance (Å) | Potential Angle (°) |

| Hydrogen Bond | N-H (amide) | O=C (amide of another molecule) | 2.8 - 3.2 | 150 - 180 |

| Hydrogen Bond | N-H (amide) | N (pyridine of another molecule) | 2.9 - 3.3 | 140 - 170 |

| π-π Stacking | Pyridine Ring | Pyridine Ring (of another molecule) | 3.3 - 3.8 | Parallel or T-shaped |

QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Studies in a Chemical Context

QSAR and QSPR studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For a class of compounds including this compound, QSAR/QSPR models could be developed to predict their reactivity or selectivity in chemical reactions.

In a hypothetical QSAR/QSPR study on a series of N-substituted-3-iodopyridine-4-carboxamides, various molecular descriptors would be calculated to quantify the structural features of the molecules. These descriptors could include:

Electronic Descriptors: Such as atomic charges, dipole moment, and HOMO/LUMO energies, which would reflect the electronic nature of the pyridine ring and the amide group.

Steric Descriptors: Like molecular volume, surface area, and specific substituent parameters (e.g., Taft's steric parameter Es for the N-substituent), which would account for the influence of the size and shape of the molecule on its reactivity.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which would be important in understanding the compound's behavior in different solvent environments.

These descriptors would then be used to build a mathematical model, often using statistical methods like multiple linear regression or partial least squares, to predict a specific activity or property. For instance, a QSAR model could be developed to predict the catalytic activity of these compounds in a particular reaction, or a QSPR model could predict their chromatographic retention times.

A sample data table illustrating the types of descriptors that might be used in a QSAR/QSPR study of this compound and its analogs is provided below. The values are for illustrative purposes only.

| Compound | Electronic Descriptor (e.g., HOMO Energy, eV) | Steric Descriptor (e.g., Molecular Volume, ų) | Hydrophobic Descriptor (e.g., logP) | Observed Reactivity (e.g., % yield) |

| Analog 1 | -6.5 | 180 | 2.5 | 65 |

| Analog 2 | -6.8 | 200 | 3.0 | 72 |

| This compound | -6.7 | 220 | 3.5 | 78 |

| Analog 3 | -6.4 | 240 | 4.0 | 85 |

Derivatization and Analog Development Based on N Tert Butyl 3 Iodopyridine 4 Carboxamide Scaffold

Synthesis of Structurally Modified Analogs

The synthetic amenability of the N-tert-butyl-3-iodopyridine-4-carboxamide scaffold allows for a wide range of structural modifications. These can be systematically categorized based on the region of the molecule targeted for alteration.

Modifications at the Pyridine (B92270) Ring

The pyridine ring serves as the central aromatic core of the molecule, and its electronic properties can be finely tuned through the introduction of various substituents. The substitution of the existing iodine at the 3-position with other halogens, such as bromine or chlorine, can be achieved through halogen exchange reactions, potentially influencing the reactivity of the molecule in cross-coupling reactions. Furthermore, the introduction of alkyl groups at other positions on the pyridine ring can modulate the lipophilicity and steric profile of the analogs.

Alterations of the Carboxamide Nitrogen and Carbonyl Moiety

The N-tert-butyl group of the carboxamide imparts significant steric bulk, which can influence the molecule's conformation and intermolecular interactions. Analogs with smaller or larger alkyl groups, or even cyclic substituents, on the carboxamide nitrogen can be synthesized to probe the impact of this steric hindrance. Modifications to the carbonyl group itself, such as its reduction to a methylene (B1212753) group or conversion to a thioamide, would fundamentally alter the electronic and hydrogen-bonding characteristics of this crucial linker.

Replacement or Derivatization of the Iodine Substituent

The iodine atom at the 3-position is a particularly attractive handle for a variety of chemical transformations. Its susceptibility to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, opens up a vast chemical space for the introduction of aryl, alkynyl, and amino moieties, respectively. This allows for the generation of a diverse library of analogs with significantly altered electronic and steric properties.

Development of Conjugates and Hybrid Molecules Utilizing the Pyridine Carboxamide Core

The this compound core can serve as a versatile building block for the construction of more complex molecular architectures. By leveraging the reactivity of the iodine substituent, this scaffold can be conjugated to other molecules of interest, such as fluorescent dyes, bioactive pharmacophores, or targeting ligands. This approach allows for the development of hybrid molecules that combine the properties of the pyridine carboxamide core with the functionality of the appended moiety, leading to novel probes, diagnostics, or therapeutics.

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies on Derivatives

A systematic investigation of the derivatives of this compound is crucial for establishing clear structure-reactivity and structure-property relationships. By methodically altering specific parts of the molecule and evaluating the resulting changes in chemical reactivity, physical properties (such as solubility and lipophilicity), and biological activity, researchers can develop a comprehensive understanding of the molecular determinants of function. This knowledge is invaluable for the rational design of future analogs with optimized properties.

Table 1: Hypothetical SAR Data for this compound Analogs

| Compound ID | Modification | Property A | Property B |

| Parent | This compound | Baseline | Baseline |

| Analog 1 | 3-Bromo substituent | Increased | Decreased |

| Analog 2 | 3-Phenyl substituent | Decreased | Increased |

| Analog 3 | N-isopropyl substituent | No change | Increased |

This table is for illustrative purposes only and does not represent actual experimental data.

Library Synthesis Approaches for this compound Analogs

To efficiently explore the chemical space around the this compound scaffold, high-throughput library synthesis approaches are highly desirable. By employing parallel synthesis techniques and leveraging the versatile reactivity of the iodine substituent in various cross-coupling reactions, large and diverse libraries of analogs can be rapidly generated. This combinatorial approach, coupled with efficient screening methodologies, can accelerate the discovery of novel compounds with desired properties.

Advanced Research Applications and Methodological Contributions of N Tert Butyl 3 Iodopyridine 4 Carboxamide

Role as a Chemical Precursor or Intermediate in Complex Organic Synthesis

N-tert-butyl-3-iodopyridine-4-carboxamide serves as a crucial intermediate in the synthesis of more complex molecular architectures. The presence of both an iodine atom and a robust amide functional group on the pyridine (B92270) core allows for a variety of subsequent chemical transformations. The carbon-iodine bond is particularly amenable to a wide range of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

The tert-butyl amide group, while sterically hindering, provides stability and influences the reactivity of the pyridine ring. It can be hydrolyzed under specific conditions to reveal a carboxylic acid or can be transformed into other functional groups. This latent reactivity makes it a valuable protecting or modifying group during a multi-step synthesis. For instance, the synthesis of various substituted pyridine derivatives often proceeds through an iodinated intermediate, which is then elaborated into the final product. While direct synthetic examples for this compound are not extensively documented in publicly available literature, the synthesis of analogous compounds such as 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester often involves the iodination of a pyridine precursor followed by coupling reactions. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-N-tert-butylpyridine-4-carboxamide |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl-N-tert-butylpyridine-4-carboxamide |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-Amino-N-tert-butylpyridine-4-carboxamide |

| Stille Coupling | Organostannane, Pd catalyst | 3-Alkyl/Aryl-N-tert-butylpyridine-4-carboxamide |

| Heck Coupling | Alkene, Pd catalyst, base | 3-Alkenyl-N-tert-butylpyridine-4-carboxamide |

Application in the Development of New Synthetic Methodologies (e.g., C-H functionalization directing group)

A significant area of application for this compound lies in the development of novel synthetic methodologies, particularly in the realm of C-H functionalization. The amide functionality can act as a directing group, guiding a transition metal catalyst to activate and functionalize a specific C-H bond in its vicinity. While the tert-butyl group can offer steric hindrance, the nitrogen and oxygen atoms of the amide can coordinate to a metal center, facilitating directed C-H activation.

This strategy has been widely applied to achieve regioselective functionalization of aromatic and heteroaromatic rings, which is often a challenge in traditional organic synthesis. nih.govnih.gov For instance, in related systems, amide groups have been shown to direct the ortho-C-H activation of arenes. In the case of this compound, the amide group at the 4-position could potentially direct the functionalization of the C-5 position of the pyridine ring. The development of such methodologies enriches the toolkit of synthetic chemists, allowing for more efficient and selective synthesis of complex molecules. The use of amide directing groups in iridium-catalyzed C-H functionalization has been demonstrated, where the stable amide can be subsequently transformed into other useful functional groups like nitriles. researchgate.netchemrxiv.org

Table 2: Potential C-H Functionalization Reactions Directed by the Amide Group

| Reaction Type | Catalyst System | Potential Product |

| Alkenylation | [RhCp*Cl₂]₂, AgSbF₆ | 5-Alkenyl-N-tert-butyl-3-iodopyridine-4-carboxamide |

| Alkylation | Alkyl halide, Pd(OAc)₂ | 5-Alkyl-N-tert-butyl-3-iodopyridine-4-carboxamide |

| Arylation | Aryl halide, RuCl₂(p-cymene)₂ | 5-Aryl-N-tert-butyl-3-iodopyridine-4-carboxamide |

Use as a Modular Building Block for Supramolecular Architectures (If applicable, considering halogen bonding potential)

The presence of an iodine atom on the pyridine ring of this compound makes it a prime candidate for use as a building block in the construction of supramolecular architectures through halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The iodine atom in this molecule, being electron-deficient due to the electron-withdrawing nature of the pyridine ring, can form strong and directional halogen bonds with electron-donating atoms such as nitrogen, oxygen, or other halogens. mdpi.comresearchgate.net

Development as a Spectroscopic Probe for Chemical Environments (e.g., as an iodine-containing probe, not for biological imaging)

The iodine atom in this compound can also be exploited for the development of spectroscopic probes. While iodine-containing probes are often used in biological imaging, their application in non-biological contexts for studying chemical environments is an emerging area. rsc.orggoettingen-research-online.de The heavy atom effect of iodine can influence the photophysical properties of the molecule, potentially leading to changes in fluorescence or phosphorescence upon interaction with its environment.

For instance, changes in the local polarity, viscosity, or the presence of specific analytes could perturb the electronic structure of the molecule, leading to a detectable spectroscopic response. This could be useful in materials science for probing the internal structure of polymers or for sensing applications in non-aqueous media. The development of such probes contributes to a better understanding of molecular interactions and dynamics in various chemical systems.

Contributions to Fundamental Understanding of Pyridine Chemistry and Halogenated Heterocycles

The study of this compound and its reactions contributes to the fundamental understanding of pyridine chemistry and the behavior of halogenated heterocycles. The interplay between the electron-withdrawing nature of the pyridine ring, the steric and electronic effects of the tert-butyl amide group, and the reactivity of the carbon-iodine bond provides a rich platform for investigating reaction mechanisms and exploring new chemical transformations.

By systematically studying the reactivity of this molecule, researchers can gain deeper insights into the factors that govern regioselectivity in the functionalization of substituted pyridines. This knowledge is crucial for the rational design of synthetic routes to a wide range of pyridine-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. Furthermore, understanding the non-covalent interactions involving the iodine atom enhances our knowledge of halogen bonding and its role in molecular recognition and self-assembly.

Future Directions and Emerging Research Avenues for N Tert Butyl 3 Iodopyridine 4 Carboxamide Research

Exploration of Novel Synthetic Pathways and Unconventional Reactivity

While classical methods for the synthesis of pyridine (B92270) carboxamides are established, future research could focus on developing more efficient and sustainable synthetic routes to N-tert-butyl-3-iodopyridine-4-carboxamide. This includes the exploration of C-H activation methodologies to directly introduce the iodo and carboxamide functionalities onto the pyridine core, thereby minimizing protecting group manipulations and improving atom economy.

Furthermore, the unconventional reactivity of the 3-iodo-4-carboxamide substitution pattern warrants investigation. The interplay between the electron-withdrawing nature of the carboxamide and the steric bulk of the tert-butyl group could lead to unusual reactivity in metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. Systematic studies on its participation in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings could reveal novel catalytic cycles or unexpected product formations. nih.gov

Illustrative Reaction Scheme for Unconventional Reactivity Exploration:

| Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Potential Outcome |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Toluene | 100 | C-C bond formation |

| This compound | Terminal alkyne | CuI, Pd(PPh₃)₂Cl₂ | Triethylamine (B128534) | 60 | C-C bond formation |

| This compound | Amine | Pd₂(dba)₃, Xantphos | Dioxane | 110 | C-N bond formation |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures for this compound and its derivatives to continuous flow and automated platforms presents a significant opportunity for accelerating research. nih.govresearchgate.net Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and safer handling of reactive intermediates. nih.gov An automated synthesis platform could be employed for the rapid generation of a library of analogues, facilitating systematic structure-activity relationship studies. nih.gov

Hypothetical Parameters for Flow Synthesis:

| Parameter | Value |

| Reactor Volume | 10 mL |

| Flow Rate | 0.5 mL/min |

| Temperature | 120 °C |

| Pressure | 10 bar |

| Residence Time | 20 min |

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The use of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical synthesis. beilstein-journals.orgnih.gov By constructing a dataset of reactions involving this compound and related compounds, ML models could be trained to predict the outcomes of unknown reactions and suggest optimal reaction conditions. beilstein-journals.orgnih.gov This predictive power would significantly reduce the number of experiments required, saving time and resources. For instance, an algorithm could predict the ideal catalyst, solvent, and temperature for a desired cross-coupling reaction with a novel partner. beilstein-journals.org

Design of this compound as a Catalyst or Ligand in Chemical Transformations

The nitrogen atom of the pyridine ring in this compound can act as a coordination site for metal centers. This opens up the possibility of designing novel catalysts or ligands based on this scaffold. The electronic properties of the pyridine ring, modulated by the iodo and carboxamide substituents, along with the steric environment created by the tert-butyl group, could impart unique selectivity and reactivity to a coordinated metal. Research in this area would involve the synthesis of metal complexes of this compound and the evaluation of their catalytic activity in various organic transformations.

Potential as a Building Block for Advanced Materials (e.g., non-biological polymers, frameworks)

The rigid structure and functional handles of this compound make it an attractive building block for the synthesis of advanced materials. Through polymerization reactions, potentially leveraging the iodo group for cross-coupling polymerization, novel non-biological polymers with tailored electronic and photophysical properties could be developed. Furthermore, its ability to coordinate to metal ions suggests its use in the construction of metal-organic frameworks (MOFs) or coordination polymers. These materials could find applications in gas storage, separation, and catalysis.

Potential Material Applications:

| Material Type | Synthetic Strategy | Potential Application |

| Conjugated Polymer | Cross-coupling polymerization | Organic electronics |

| Metal-Organic Framework | Solvothermal synthesis with metal salts | Gas storage |

| Coordination Polymer | Self-assembly with metal ions | Luminescent sensor |

Bridging Fundamental Chemical Insights to Broader Chemical Science Challenges

A thorough investigation into the fundamental chemical properties of this compound can provide insights that address broader challenges in chemical science. For example, understanding the non-covalent interactions dictated by the amide and pyridine functionalities could inform the design of supramolecular assemblies and crystal engineering. Furthermore, studying its reactivity could contribute to the development of new synthetic methodologies with broader applicability. The knowledge gained from this specific compound can serve as a case study for understanding the behavior of similarly functionalized heterocyclic systems, which are prevalent in medicinal chemistry and materials science. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.